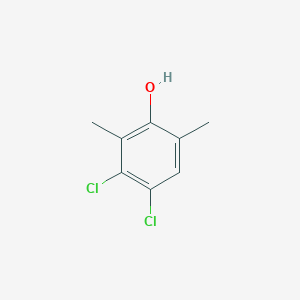
3,4-Dichloro-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-2,6-dimethylphenol (DCDMP) is a chemical compound that belongs to the group of chlorophenols. It is widely used in various industries, including pharmaceuticals, pesticides, and cosmetics. DCDMP has gained attention due to its unique properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-2,6-dimethylphenol involves its ability to disrupt the cell membrane of bacteria, leading to cell death. It also acts as an inhibitor of certain enzymes, leading to the disruption of metabolic pathways in bacteria.
Biochemische Und Physiologische Effekte
3,4-Dichloro-2,6-dimethylphenol has been shown to have various biochemical and physiological effects, including its ability to induce oxidative stress in cells. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,4-Dichloro-2,6-dimethylphenol in lab experiments is its ability to inhibit the growth of bacteria, making it a useful tool in studying bacterial physiology and metabolism. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with in the laboratory.
Zukünftige Richtungen
Future research on 3,4-Dichloro-2,6-dimethylphenol could focus on its potential applications in the development of new antibacterial agents or in the study of enzyme mechanisms. Further investigation into its potential toxicity and environmental impact could also be explored. Additionally, the synthesis of 3,4-Dichloro-2,6-dimethylphenol could be optimized to improve yield and purity, making it more accessible for scientific research.
Synthesemethoden
3,4-Dichloro-2,6-dimethylphenol can be synthesized by various methods, including the reaction of 3,4-dichloro-2,6-dimethylphenyl magnesium bromide with carbon dioxide, or by the reaction of 3,4-dichloro-2,6-dimethylphenol with thionyl chloride. The synthesis method is important in determining the purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-2,6-dimethylphenol has been used in various scientific research studies, including its use as an antibacterial agent. It has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. 3,4-Dichloro-2,6-dimethylphenol has also been used in the study of the mechanism of action of certain enzymes, including peroxidases and laccases.
Eigenschaften
CAS-Nummer |
14486-35-2 |
|---|---|
Produktname |
3,4-Dichloro-2,6-dimethylphenol |
Molekularformel |
C8H8Cl2O |
Molekulargewicht |
191.05 g/mol |
IUPAC-Name |
3,4-dichloro-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
InChI-Schlüssel |
RQVOAMHBQNYZBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Synonyme |
3,4-Dichloro-2,6-dimethylphenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



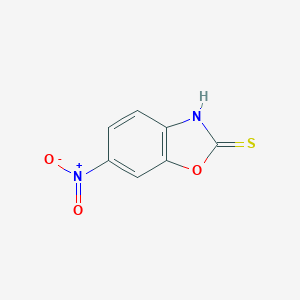
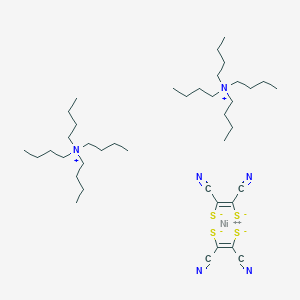

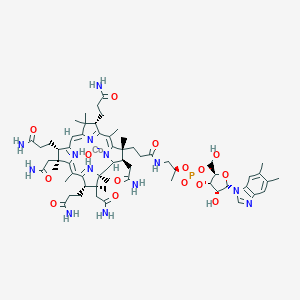
![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)
![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
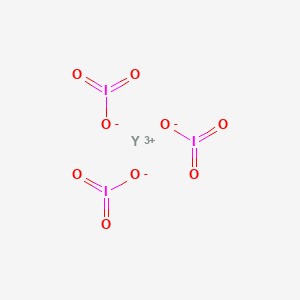
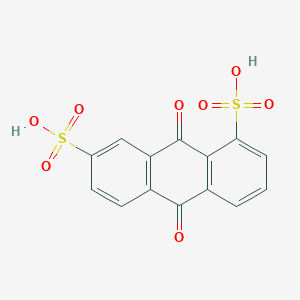

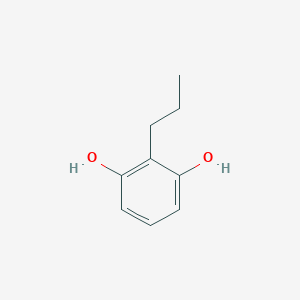
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)

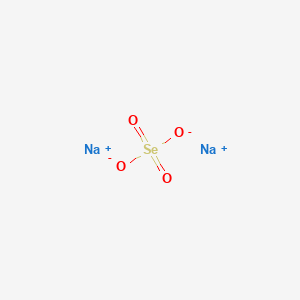
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)